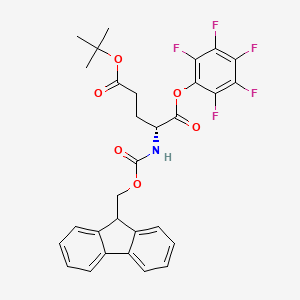

Fmoc-d-glu(otbu)-opfp

Description

Significance of Activated Amino Acid Derivatives in Modern Peptide Chemistry Research

Activated amino acid derivatives are essential in modern peptide chemistry for their ability to facilitate the formation of peptide bonds under controlled conditions. bachem.com The process of forming a peptide bond requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. bachem.com This activation is critical for driving the reaction to completion and minimizing unwanted side reactions. bachem.com The use of pre-activated amino acids, such as Fmoc-D-Glu(OtBu)-Opfp, streamlines the synthesis process by providing stable, reactive building blocks that can be directly incorporated into a growing peptide chain. bachem.comnih.gov This approach offers significant advantages in terms of efficiency, purity of the final product, and the ability to synthesize complex and modified peptides. bachem.comnih.gov

Rationale for the Strategic Design and Utility of Pentafluorophenyl Esters in Peptide Bond Formation

Pentafluorophenyl (PFP) esters are highly effective activating groups used in peptide synthesis. wikipedia.org The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester highly susceptible to nucleophilic attack by the incoming amine, thus promoting rapid and efficient peptide bond formation. nih.gov Kinetic studies have demonstrated that PFP esters (OPfp) have a significantly higher coupling speed compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a relative rate of 111:1:3.4, respectively. This high reactivity is advantageous in minimizing side reactions.

Furthermore, PFP esters exhibit good stability, allowing for their isolation as crystalline solids that are easy to handle and store. nih.govpsu.edu They are also less prone to spontaneous hydrolysis compared to other activated esters, which is a crucial feature for successful conjugation reactions in aqueous environments. wikipedia.org The first successful use of Fmoc-amino acid pentafluorophenyl esters in solid-phase peptide synthesis (SPPS) was demonstrated in 1985, highlighting their suitability for this widely used technique, particularly when using polar solvents like dimethylformamide (DMF) and in the presence of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpsu.edursc.org

Role of D-Amino Acid Incorporation in Tailoring Peptide Structures for Research Applications

While proteins in most living organisms are composed of L-amino acids, the incorporation of their stereoisomers, D-amino acids, into synthetic peptides offers significant advantages for research and therapeutic applications. jpt.compsu.edu One of the primary benefits is enhanced stability against enzymatic degradation. jpt.comfrontiersin.org Proteases, the enzymes that break down proteins, are stereospecific and primarily recognize L-amino acids. frontiersin.org By incorporating D-amino acids, peptides become more resistant to these enzymes, leading to a longer half-life in biological systems. jpt.commdpi.com

The presence of D-amino acids can also be crucial for receptor recognition and biological activity. frontiersin.orgmdpi.com For instance, some naturally occurring peptides containing D-amino acids exhibit potent biological activities that are absent in their all-L-amino acid counterparts. mdpi.com Furthermore, the incorporation of D-amino acids can induce specific conformational constraints on the peptide backbone, influencing its secondary structure, such as the formation of β-turns and helices. psu.edu This structural control is a powerful tool for designing peptides with specific three-dimensional shapes to interact with biological targets. psu.edu

Historical Trajectory and Evolution of Fmoc-Based Solid-Phase Peptide Synthesis Methodologies

The landscape of peptide synthesis was fundamentally changed by R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in 1963, a discovery for which he was awarded the Nobel Prize. peptide.comproteogenix.science This technique involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the sequential addition of amino acids with the easy removal of excess reagents and byproducts by simple filtration. nih.govwikipedia.org

Initially, the dominant strategy in SPPS utilized the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus, which is removed by treatment with a strong acid. peptide.comproteogenix.science A major evolution in SPPS came with the introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. peptide.comnih.gov The Fmoc/tBu strategy, developed in the late 1970s, offered a milder alternative to the harsh acidic conditions of the Boc method. peptide.comnih.gov This milder approach proved to be more compatible with a wider range of sensitive and modified amino acids, such as those with glycosylation or phosphorylation, which are often unstable under the conditions required for Boc deprotection. nih.gov The ease of automation and the ability to monitor the deprotection by UV absorbance of the cleaved fluorenyl group further contributed to the widespread adoption of Fmoc-based SPPS, which is now the standard approach for routine peptide synthesis. nih.govoup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDYQYOPUBOMTR-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692813 | |

| Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-21-3 | |

| Record name | D-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(pentafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200616-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Routes and Methodological Optimizations for Fmoc D Glu Otbu Opfp

Established Procedures for the Synthesis of Fmoc-Protected D-Glutamic Acid Derivatives

The synthesis of the direct precursor, Fmoc-D-Glu(OtBu)-OH, is the foundational step. A common industrial route begins with D-glutamic acid. The process involves several protection and deprotection steps that must be performed with high selectivity.

One established laboratory method involves the selective protection of the γ-carboxyl group of N-benzyloxycarbonyl (Z)-protected glutamic acid, followed by hydrogenolysis to remove the Z-group and subsequent introduction of the Fmoc group. A more streamlined, scalable approach involves the formation of a copper (II) complex with D-glutamic acid di-tert-butyl ester (D-Glu(OtBu)₂). This complex facilitates the selective hydrolysis of the α-ester, yielding the γ-protected Glu(OtBu). The copper is then removed, and the free amine is protected with a fluorenylmethyloxycarbonylating agent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl to yield Fmoc-D-Glu(OtBu)-OH. google.com This method simplifies the process route and improves yield, making it suitable for larger-scale production. google.com

The final Fmoc-protected derivative must be of high purity, as impurities such as the corresponding dipeptide (Fmoc-D-Glu(OtBu)-D-Glu(OtBu)-OH) or β-alanine derivatives can arise during the Fmoc protection step and complicate subsequent peptide synthesis. nih.gov

Mechanistic Considerations and Strategic Approaches for Pentafluorophenyl Esterification

The conversion of Fmoc-D-Glu(OtBu)-OH to its pentafluorophenyl ester is most commonly achieved via carbodiimide-mediated esterification. The reaction involves combining the protected amino acid with pentafluorophenol (B44920) (PFP-OH) in the presence of a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.de

The mechanism proceeds through the following key steps:

Activation of the Carboxylic Acid: The DCC protonates and then reacts with the α-carboxylic acid of Fmoc-D-Glu(OtBu)-OH to form a highly reactive O-acylisourea intermediate. wikipedia.orgresearchgate.net

Nucleophilic Attack by PFP-OH: The hydroxyl group of pentafluorophenol acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

Ester Formation and Byproduct Generation: This attack leads to the formation of the desired Fmoc-D-Glu(OtBu)-OPfp ester and the byproduct, N,N'-dicyclohexylurea (DCU), which is largely insoluble in common reaction solvents and can be removed by filtration. bachem.com

Strategically, the use of pre-formed pentafluorophenyl esters is highly advantageous for SPPS. nih.gov These esters are typically stable, crystalline solids that can be purified to a high degree and stored for extended periods. nih.govpsu.edu This "active ester" strategy avoids the need for in-situ activation during the critical peptide coupling step on the solid support, thereby minimizing contact between the sensitive peptide-resin and potentially harsh coupling reagents and reducing the risk of side reactions. psu.educhempep.com

Optimization of Reaction Parameters for Maximized Yield and Purity of this compound

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled during the DCC/PFP-OH mediated esterification.

Reagent Stoichiometry: Typically, near-equimolar amounts of Fmoc-D-Glu(OtBu)-OH, PFP-OH, and DCC are used. A slight excess of PFP-OH may be employed to ensure complete conversion of the starting carboxylic acid. thieme-connect.de

Solvent: The choice of solvent is crucial. Anhydrous aprotic solvents such as ethyl acetate (B1210297) (EtOAc), dioxane, or dimethylformamide (DMF) are commonly used. thieme-connect.de Ethyl acetate is often preferred as it facilitates the precipitation and subsequent filtration of the DCU byproduct.

Temperature: The reaction is highly exothermic. It is standard practice to cool the reaction mixture to 0°C before the addition of DCC to control the reaction rate and minimize side reactions, particularly the formation of N-acylurea. thieme-connect.de The reaction is then often allowed to proceed for several hours at 0°C, followed by stirring at room temperature to ensure completion. thieme-connect.de

Catalysts/Additives: While not always necessary for PFP ester formation, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to accelerate coupling rates for PFP esters during their subsequent use in peptide synthesis. nih.govpsu.edupeptide.com Its inclusion in the esterification reaction itself is less common but can be considered.

Microwave Irradiation: High-speed solution-phase synthesis using microwave irradiation has been demonstrated to complete the coupling of Fmoc-amino acid pentafluorophenyl esters in as little as 30-45 seconds, offering a significant acceleration over traditional methods. niscpr.res.in

| Parameter | Condition | Rationale / Observation | Reference |

|---|---|---|---|

| Coupling Agent | DCC (N,N'-dicyclohexylcarbodiimide) | Efficiently forms the O-acylisourea intermediate. DCU byproduct is insoluble in many organic solvents, facilitating removal. | thieme-connect.debachem.com |

| Solvent | Ethyl Acetate, Dioxane, DMF | Aprotic solvents are required. EtOAc is often preferred for easy filtration of DCU. | thieme-connect.de |

| Temperature | 0°C initially, then room temperature | Controls exothermic reaction and minimizes N-acylurea formation. | thieme-connect.de |

| Reaction Time | 1-2 hours at 0°C, then 1-12 hours at RT | Ensures reaction goes to completion. Progress is monitored by TLC. | thieme-connect.de |

| Alternative Method | Microwave Irradiation | Reduces reaction time to under a minute without the need for coupling additives. | niscpr.res.in |

Advanced Purification and Isolation Techniques for Activated Amino Acid Building Blocks

The purity of this compound is paramount for its successful application in SPPS. The primary impurity generated during synthesis is the N,N'-dicyclohexylurea (DCU) byproduct.

The standard purification protocol involves:

Filtration: After the reaction is complete, the precipitated DCU is removed by simple filtration. thieme-connect.de

Solvent Removal: The solvent from the filtrate is removed under reduced pressure (rotoevaporation).

Recrystallization: The resulting crude residue is then purified by recrystallization. A common solvent system for this is ethyl acetate/hexane or diethyl ether/hexane. thieme-connect.deniscpr.res.inwiley-vch.de This step effectively removes any remaining soluble DCU and unreacted starting materials.

For syntheses where recrystallization does not yield a product of sufficient purity, or for the removal of closely related impurities, column chromatography on silica (B1680970) gel is an effective, albeit more labor-intensive, alternative. thieme-connect.devulcanchem.com The final product is typically a stable, white to off-white crystalline powder. vulcanchem.comsigmaaldrich.com Purity is assessed by methods such as HPLC, TLC, and melting point analysis. sigmaaldrich.comsigmaaldrich.com

Comparative Analysis of Synthetic Efficiency and Scalability of this compound Production

The efficiency and scalability of producing this compound are crucial for its commercial viability. The standard DCC/PFP-OH method is robust and widely used.

Comparison of Activation Methods:

| Activation Method | Advantages | Disadvantages | Scalability |

| DCC/PFP-OH | Inexpensive reagents, high yields, forms stable/crystalline product, DCU byproduct easily filtered. bachem.com | DCC is a potential allergen; removal of trace DCU can be difficult. | High; well-established for industrial production. acs.org |

| Other Carbodiimides (e.g., DIC, EDC) | Byproducts (DIU, EDU) are more soluble, potentially simplifying workup. bachem.com | Higher cost of reagents. | Moderate to High. |

| One-Pot Synthesis from Amino Acid | Fewer isolation steps, potentially faster overall process. wiley-vch.de | Purity of the final product can be lower, requiring more intensive purification. | Moderate; depends heavily on the efficiency of purification. |

| Acid Chlorides (e.g., via SOCl₂) | Highly reactive intermediates. | Harsh conditions may not be compatible with Fmoc or OtBu groups; high risk of racemization. chempep.com | Low for this specific compound due to incompatibility. |

Iii. Reactivity Profiles and Mechanistic Investigations of Fmoc D Glu Otbu Opfp

Detailed Reaction Mechanisms of Amide Bond Formation via Pentafluorophenyl Esters

The formation of an amide bond utilizing Fmoc-D-Glu(OtBu)-OPfp is a cornerstone of peptide synthesis, relying on the high reactivity of the pentafluorophenyl (PFP) ester. wikipedia.orgbachem.com This "active ester" strategy facilitates the coupling of the protected D-glutamic acid derivative to the free amino group of another amino acid or a growing peptide chain. bachem.com The mechanism is a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. nih.gov

The process begins with the nucleophilic attack of the amino group of the incoming amino acid on the electrophilic carbonyl carbon of the PFP ester of Fmoc-D-Glu(OtBu)-OH. uniurb.itspbu.ru The highly electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of this carbonyl carbon, making it highly susceptible to nucleophilic attack. nih.govekb.eg This leads to the formation of a transient tetrahedral intermediate. spbu.ru

Subsequently, this unstable intermediate collapses, expelling the pentafluorophenolate anion, which is an excellent leaving group due to the electron-stabilizing effect of the five fluorine atoms. nih.govmdpi.com The result is the formation of a new peptide bond and the release of pentafluorophenol (B44920) as a byproduct. google.com The use of pre-formed PFP esters like this compound is advantageous as it avoids exposing the growing peptide chain to the potentially harsh conditions of in-situ activation reagents. nih.gov

It's noteworthy that the reaction can be influenced by the presence of additives. For instance, 1-hydroxybenzotriazole (B26582) (HOBt) can act as a catalyst in such coupling reactions. nih.gov While PFP esters are generally less susceptible to spontaneous hydrolysis compared to other active esters, the reaction environment plays a crucial role in maximizing the yield of the desired peptide and minimizing side reactions. wikipedia.org

Kinetic Studies of this compound Coupling in Diverse Solvent Systems

Kinetic studies are crucial for optimizing peptide synthesis protocols by providing insights into reaction rates and the influence of various parameters. The coupling of Fmoc-amino acid-PFP esters, including by extension this compound, has been a subject of such investigations.

Kinetic analyses have demonstrated that pentafluorophenyl esters exhibit significantly faster coupling rates compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. highfine.com One study reported the relative coupling rates as OPfp >> OPCP > ONp, with a ratio of 111:3.4:1, highlighting the superior reactivity of the PFP ester. highfine.com This rapid coupling is beneficial in minimizing side reactions, including racemization. highfine.com

The choice of solvent profoundly impacts the reaction kinetics. Solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are selected for their ability to solvate the reactants and facilitate the reaction. uni-kiel.de The polarity and viscosity of the solvent can influence the rate of diffusion of the reactants and the stability of the transition state. For instance, polar aprotic solvents like DMF are generally favored for solid-phase peptide synthesis (SPPS) as they promote efficient coupling. nih.gov

While specific kinetic data for this compound across a range of solvents is not extensively detailed in the provided search results, the general principles of active ester kinetics apply. Studies monitoring the reaction of Boc-Xaa-fluorophenyl esters with leucinamide revealed that the reaction kinetics are complex and cannot be described by a simple second-order reaction, suggesting the involvement of intermediate steps and potential chain reactions. nih.gov The reaction order with respect to the PFP ester was found to be non-integer in many cases, further indicating a complex mechanistic pathway. nih.gov

Table 1: Relative Coupling Rates of Active Esters

| Active Ester | Relative Rate |

|---|---|

| Pentafluorophenyl (OPfp) | 111 |

| Pentachlorophenyl (OPCP) | 3.4 |

| p-Nitrophenyl (ONp) | 1 |

Data sourced from kinetic studies comparing different active esters. highfine.com

Stereochemical Integrity and Control of Racemization During Coupling Reactions

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount during peptide synthesis to ensure the biological activity of the final peptide. The use of this compound, which has a D-configuration, requires stringent control over conditions that could lead to racemization (the formation of the L-isomer).

The primary mechanism of racemization for N-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone). uniurb.ituni-kiel.de This can occur through the abstraction of the α-proton by a base, leading to enolization and subsequent loss of stereochemistry. The electron-withdrawing nature of the activated carboxyl group in the PFP ester can increase the acidity of the α-proton, making it more susceptible to abstraction.

However, several factors contribute to minimizing racemization when using Fmoc-amino acid-PFP esters:

The Fmoc protecting group: Carbamate-based protecting groups like Fmoc are known to suppress oxazolone (B7731731) formation compared to other protecting groups. uniurb.it

High reactivity of PFP esters: The rapid rate of the main coupling reaction with the amine nucleophile outcompetes the rate of racemization. highfine.com This is a significant advantage of using highly reactive esters like OPfp.

Controlled use of base: The type and amount of tertiary amine base used during the coupling reaction are critical. uniurb.it Sterically hindered bases are less likely to abstract the α-proton. uniurb.it

Acidic additives: Additives such as HOBt can suppress racemization by forming a less reactive intermediate ester, which is less prone to oxazolone formation. wikipedia.org

Studies have shown that the use of PFP esters generally results in low levels of racemization. highfine.comrsc.org In one study, the racemization rate associated with PFP esters was reported to be the lowest among commonly used coupling reagents. highfine.com Another investigation confirmed that an amino-acid-derived PFP ester can be converted into various products with minimal or no epimerization. rsc.orgrsc.org

Influence of Reaction Environment on Coupling Efficiency and By-product Formation

The reaction environment, encompassing the solvent, temperature, and presence of additives and scavengers, significantly influences the coupling efficiency and the formation of by-products when using this compound.

Solvent: The choice of solvent is critical for both solid-phase and solution-phase peptide synthesis. uni-kiel.dewikipedia.org DMF is a common solvent due to its excellent solvating properties for protected amino acids and growing peptide chains. nih.gov However, the purity of the solvent is crucial, as contaminants can lead to side reactions. For instance, the presence of water can lead to the hydrolysis of the active ester, reducing the coupling efficiency. rsc.org

Temperature: While elevated temperatures can increase the reaction rate, they can also promote side reactions, including racemization and the formation of other by-products. nih.gov Therefore, coupling reactions are often carried out at room temperature or below to maintain high fidelity.

Additives: As mentioned, additives like HOBt or HOAt can be used to catalyze the coupling reaction and suppress racemization. nih.govwikipedia.org These additives can react with the PFP ester to form an intermediate active ester that may have different reactivity and stability profiles.

By-product Formation: Several by-products can arise during peptide synthesis.

Hydrolysis: The PFP ester can react with any residual water in the reaction mixture, leading to the formation of the free carboxylic acid, Fmoc-D-Glu(OtBu)-OH, which will not participate in the coupling reaction. rsc.org

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amino group can attack the ester linkage of the C-terminal residue, leading to the formation of a cyclic diketopiperazine and cleavage from the resin in SPPS. iris-biotech.de The high reactivity of PFP esters can help to minimize this by promoting rapid intermolecular coupling over intramolecular cyclization.

Double Acylation: If the Fmoc protecting group is inadvertently cleaved, the free amino group can be acylated, leading to undesired side products. highfine.com

Aspartimide Formation: For aspartic acid residues, the side-chain ester can be attacked by the backbone amide nitrogen, forming a cyclic aspartimide intermediate. iris-biotech.de This can lead to racemization and the formation of β-peptides upon hydrolysis. While this is a known side reaction for aspartic acid, the principles are relevant to glutamic acid derivatives under certain conditions. The use of the bulky OtBu protecting group on the side chain of glutamic acid helps to sterically hinder such side reactions. sigmaaldrich.com

Careful control of the reaction environment is therefore essential to maximize the yield of the desired peptide and minimize the formation of these and other potential by-products.

Iv. Applications of Fmoc D Glu Otbu Opfp in Sophisticated Peptide Synthesis Strategies

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. google.com The use of Fmoc-D-Glu(OtBu)-OPfp is well-integrated into Fmoc-based SPPS strategies. alfa-chemistry.comsigmaaldrich.comscientificlabs.co.uk The Fmoc group provides temporary protection of the N-terminus and can be removed under mild basic conditions, typically with piperidine (B6355638), which preserves the acid-labile side-chain protecting groups like OtBu. nih.govsigmaaldrich.com

The pentafluorophenyl ester is a highly reactive activating group, facilitating efficient coupling reactions. medsci.org This pre-activated nature of this compound can streamline the synthesis process by eliminating the need for in-situ activation steps, which often involve carbodiimides and other coupling reagents. medsci.org This can be particularly advantageous in automated peptide synthesis.

The standard deprotection reagent in Fmoc-SPPS is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The OtBu group on the glutamic acid side chain is stable to these basic conditions, ensuring its integrity throughout the synthesis. tu-darmstadt.de Following the completion of the peptide chain assembly, the OtBu group is typically removed during the final cleavage of the peptide from the resin, which is accomplished using strong acids like trifluoroacetic acid (TFA). thermofisher.com

Table 1: Typical Reagents in an Fmoc-SPPS Cycle for Incorporating this compound

| Step | Reagent/Solvent | Purpose | Typical Conditions |

| Deprotection | 20-40% Piperidine in DMF | Removal of the N-terminal Fmoc group from the growing peptide chain. | 5-20 minutes at room temperature. |

| Washing | DMF, Dichloromethane (B109758) (DCM) | Removal of excess piperidine and byproducts. | Multiple washes. |

| Coupling | This compound in DMF | Acylation of the free N-terminal amine of the resin-bound peptide. | 30 minutes to 2 hours at room temperature. |

| Washing | DMF, DCM | Removal of unreacted amino acid and byproducts. | Multiple washes. |

Peptide aggregation during SPPS, particularly with hydrophobic or β-sheet-forming sequences, can lead to incomplete reactions and low yields. The high reactivity of this compound can be beneficial in these "difficult sequences" by driving the coupling reaction to completion more effectively than less activated amino acid derivatives.

Furthermore, the incorporation of D-amino acids, such as D-glutamic acid from this compound, can disrupt the secondary structures that lead to aggregation. The introduction of a D-amino acid can act as a "helix breaker" or disrupt β-sheet formation, thereby improving the solvation of the growing peptide chain and facilitating subsequent synthesis steps. In some cases, temporary modification of the glutamic acid side chain with a solubilizing tag can also be employed to overcome severe aggregation issues. nih.gov

Optimization of Coupling Cycles and Deprotection Regimes in Fmoc-SPPS

Utilization in Solution-Phase Peptide Synthesis and Segment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of peptide segments for subsequent ligation. The activated nature of this compound makes it highly suitable for these applications.

In solution-phase synthesis, the high reactivity of the OPfp ester allows for efficient coupling in various organic solvents. This can lead to higher yields and easier purification of the resulting di- or tripeptides compared to methods requiring in-situ activation.

For segment condensation, where pre-synthesized peptide fragments are coupled together, this compound can be used to prepare a C-terminal activated peptide segment. This segment can then be efficiently ligated to another peptide fragment with a free N-terminus. This strategy is particularly useful for the synthesis of large proteins.

Construction of D-Amino Acid Containing Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids, such as D-amino acids, is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in-vivo half-lives. nih.gov

This compound is an essential building block for the site-specific introduction of D-glutamic acid residues into a peptide sequence. tcichemicals.com This allows for the rational design of peptidomimetics with altered three-dimensional structures and potentially novel biological activities. The presence of a D-amino acid can induce specific turns or conformations that can mimic or block natural protein-protein interactions.

Synthesis of Cyclic Peptides and Conformationally Constrained Peptide Analogues

Cyclic peptides often display enhanced biological activity and stability compared to their linear counterparts due to their reduced conformational flexibility. The synthesis of cyclic peptides typically involves the formation of a lactam bridge between a side-chain carboxyl group and an N-terminal amine, or between the C-terminal carboxyl and an N-terminal amine.

This compound can be strategically employed in the synthesis of cyclic peptides. For instance, after assembly of the linear peptide, the OtBu group on the D-glutamic acid side chain can be selectively deprotected (though this requires an orthogonal protection strategy not inherent to the OtBu group itself) to allow for cyclization with the N-terminal amine. More commonly, the activated C-terminal OPfp ester can be utilized in a head-to-tail cyclization reaction in solution after cleavage from the solid support. The incorporation of a D-amino acid can also help to pre-organize the linear precursor into a conformation that favors cyclization.

Application in the Research of Modified Peptides (e.g., Glycopeptides, Phosphopeptides)

The synthesis of modified peptides, such as those containing carbohydrate (glycopeptides) or phosphate (B84403) (phosphopeptides) moieties, is crucial for studying many biological processes. researchgate.netnih.govnih.gov While this compound is not directly involved in the modification itself, it can be a component of the peptide backbone in these complex molecules.

For example, in the synthesis of a glycopeptide, this compound could be incorporated into the peptide sequence alongside a glycosylated amino acid building block. researchgate.net Similarly, in phosphopeptide synthesis, it can be used in conjunction with protected phosphoserine, phosphothreonine, or phosphotyrosine residues. The robust nature of the Fmoc/OtBu strategy is generally compatible with the conditions required for the synthesis of these modified peptides. The glutamic acid side chain itself can also serve as an attachment point for further modifications after selective deprotection.

Methodological Advancements for Large-Scale Research Production of Peptides

Fmoc-SPPS is the predominant method for synthesizing peptides, valued for its use of milder reaction conditions compared to older Boc-chemistry protocols. altabioscience.comnih.gov This methodology is highly amenable to automation and has been successfully applied to the multi-ton production of therapeutic peptides. altabioscience.comnih.gov In standard SPPS, each amino acid coupling step involves the activation of the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond with the free amino group of the peptide chain anchored to a solid support. altabioscience.com A significant advancement for large-scale and automated synthesis is the use of stable, pre-activated building blocks like this compound. bachem.com

This compound is an amino acid derivative where the alpha-amino group is protected by the base-labile Fmoc group, the glutamic acid side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) group, and the C-terminal carboxyl group is pre-activated as a pentafluorophenyl (OPfp) ester. bachem.combachem.com This pre-activation strategy offers several advantages for large-scale research production.

The use of isolated, highly pure, and crystalline active esters like this compound simplifies the coupling process in automated synthesizers. bachem.comgoogle.com It eliminates the need for an in situ activation step, which would typically involve handling potentially unstable coupling reagents and additives separately. This simplification streamlines the workflow, reduces the number of reagents required at each coupling cycle, and minimizes potential side reactions associated with in situ activation, thereby contributing to cleaner synthesis and higher purity of the final peptide. google.comnih.gov

The table below outlines the conceptual difference in the coupling step workflow between traditional in situ activation and the use of a pre-formed active ester.

| Synthesis Step | Workflow with In Situ Activation | Workflow with Pre-formed OPfp Ester (e.g., this compound) |

|---|---|---|

| Reagent Preparation | Dissolve Fmoc-amino acid, coupling reagent (e.g., DCC, HBTU), and additive (e.g., HOBt) in solvent. | Dissolve the stable, pre-activated this compound ester in solvent (an additive like HOBt may be included to enhance reaction). nih.gov |

| Activation | Mix reagents to form the reactive intermediate immediately prior to coupling. Pre-activation time may be required, which can increase risk of side reactions like racemization. nih.gov | No separate activation step needed; the derivative is already a highly reactive building block. bachem.com |

| Coupling | Add the activated mixture to the resin-bound peptide. | Add the active ester solution to the resin-bound peptide. |

| Byproducts | Generates byproducts from the coupling reagent (e.g., DCU from DCC) that must be washed away. bachem.com | Releases the pentafluorophenol (B44920) (PFP) leaving group. |

| Process Complexity | More complex; requires precise timing and handling of multiple, often sensitive, reagents. | Simpler and more robust; ideal for high-throughput and automated platforms. altabioscience.combachem.com |

Research has demonstrated the effectiveness of this approach. In a foundational study, the use of preformed Fmoc-amino acid pentafluorophenyl esters in SPPS, facilitated by the additive 1-hydroxybenzotriazole (B26582) (HOBt) in a dimethylformamide (DMF) solvent, resulted in facile amide bond formation and yielded a crude decapeptide of high purity (>90%). nih.gov This finding underscores the capacity of the OPfp-ester methodology to produce high-quality peptides, a critical factor in large-scale research production where purification can be a significant bottleneck.

The stability and high reactivity of OPfp esters make them valuable tools in the landscape of peptide synthesis activation methods. bachem.com While various classes of powerful coupling reagents, such as phosphonium (B103445) salts (PyBOP) and aminium/uronium salts (HBTU, HATU), are widely used for their high efficiency, active esters maintain a crucial role, especially in contexts where minimizing side reactions and simplifying automation are paramount. bachem.comchempep.com

The following table summarizes the key characteristics of the OPfp-ester activation method as it pertains to advancing large-scale peptide production.

| Feature | Advantage for Large-Scale Research Production | Reference |

|---|---|---|

| Pre-activation | Eliminates the in situ activation step, simplifying automated synthesis protocols and reducing potential points of failure. | bachem.comgoogle.com |

| Stability | Fmoc-AA-OPfp esters are often crystalline solids that are stable for storage, ensuring reproducibility between synthesis runs. | bachem.comgoogle.com |

| High Reactivity | Ensures efficient and rapid coupling reactions, which is crucial for the timely production of long or numerous peptide sequences. | bachem.comnih.gov |

| High Purity | The clean reaction profile leads to fewer side-product formations, resulting in higher purity of the crude peptide and simplifying downstream purification. | nih.gov |

| Compatibility | Compatible with standard Fmoc-SPPS protocols and automated synthesizers, allowing for easy integration into existing large-scale workflows. | altabioscience.comnih.gov |

V. Analytical Methodologies and Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Fmoc-D-Glu(OtBu)-OPfp and Derived Peptides (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the covalent structure of both the this compound building block and the peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom within the molecule. numberanalytics.com For this compound, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the Fmoc, D-glutamic acid, tert-butyl (OtBu), and pentafluorophenyl (OPfp) groups. In the context of a synthesized peptide, NMR can verify the successful incorporation of the D-glutamic acid residue and provide insights into the peptide's secondary structure. numberanalytics.com Correlation spectroscopy techniques can further elucidate the sequence of reactions at relevant sites. mdpi.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the compound and its fragments, thereby confirming its identity and sequence. numberanalytics.com For this compound, a high-resolution mass spectrum would provide an exact mass, confirming its elemental composition. When analyzing a peptide containing this residue, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can verify the peptide's molecular weight. numberanalytics.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the peptide, and the resulting fragmentation pattern helps to confirm the amino acid sequence, including the position of the D-glutamic acid residue.

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as the carbamate (B1207046) of the Fmoc group and the ester carbonyls, providing a quick check of the compound's identity. benthamdirect.com

A summary of the primary uses of these spectroscopic techniques is presented in the table below.

| Technique | Primary Application for this compound & Derived Peptides | Information Gained |

| NMR Spectroscopy | Structural confirmation and elucidation. | Detailed atomic-level information on chemical structure, connectivity, and peptide conformation. numberanalytics.commdpi.com |

| Mass Spectrometry | Molecular weight determination and sequence verification. | Precise molecular weight, elemental composition, and amino acid sequence. numberanalytics.comnih.gov |

| IR Spectroscopy | Functional group identification. | Presence of key chemical bonds and functional groups. benthamdirect.com |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are central to assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions. creative-peptides.com

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for analyzing the purity of synthetic peptides. gyrosproteintechnologies.com Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. For this compound, an HPLC analysis would reveal the percentage purity of the compound, with a typical specification being ≥98.0%. sigmaaldrich.comscientificlabs.co.uk During solid-phase peptide synthesis (SPPS), HPLC is used to analyze the crude peptide after cleavage from the resin, providing a profile of the full-length product and any deletion or truncated sequences. creative-peptides.comgyrosproteintechnologies.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This powerful hyphenated technique allows for the simultaneous separation and identification of components in a mixture. rsc.org In the context of a peptide synthesis using this compound, LC-MS of the crude product can identify the mass of the desired peptide as well as the masses of various impurities, aiding in the optimization of coupling and deprotection steps. nih.gov

The table below outlines the roles of these chromatographic methods.

| Technique | Application in Peptide Synthesis | Key Data Obtained |

| HPLC | Purity assessment of starting materials and final products. | Percentage purity, detection of impurities like deletion sequences. gyrosproteintechnologies.com |

| LC-MS | Reaction monitoring and impurity profiling. | Separation and mass identification of desired product and by-products. rsc.orgnih.gov |

Techniques for Enantiomeric Purity Determination of D-Amino Acid Incorporation

Ensuring the correct stereochemistry of the incorporated amino acid is critical, as the biological activity of a peptide is highly dependent on its three-dimensional structure. nih.gov Several methods are employed to confirm the enantiomeric purity of the D-glutamic acid residue after its incorporation into the peptide.

Chiral Chromatography is a direct method for separating enantiomers. This can be achieved using either gas chromatography (GC) or HPLC with a chiral stationary phase (CSP). cat-online.comsigmaaldrich.com For this analysis, the peptide is first hydrolyzed to break it down into its constituent amino acids. The resulting amino acid mixture is then derivatized to make it suitable for chiral separation. nih.gov Chiral HPLC can directly separate the D- and L-enantiomers of glutamic acid, and when coupled with a mass spectrometer (chiral HPLC-ESI-MS/MS), it provides a rapid and accurate determination of chiral purity. nih.govresearchgate.net Some amino acid derivatives with a chromophoric group like Fmoc can be separated directly on chiral HPLC columns. cat-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterium (B1214612) Labeling is an unambiguous method for quantifying the enantiomeric purity. cat-online.com In this approach, the peptide is hydrolyzed using a deuterated acid (e.g., DCl in D₂O). researchgate.netcat-online.com Any racemization that occurs during the hydrolysis process will result in the incorporation of a deuterium atom at the α-carbon. The amino acids are then derivatized and analyzed by GC-MS. The mass spectrometer can distinguish between the deuterated and non-deuterated forms, allowing for accurate quantification of the original D-amino acid content. cat-online.com The limit of quantitation for this method can be as low as 0.1%. cat-online.com

The following table summarizes these techniques for determining enantiomeric purity.

| Technique | Methodology | Advantages |

| Chiral Chromatography (HPLC/GC) | Separation of hydrolyzed and derivatized amino acid enantiomers on a chiral stationary phase. nih.govcat-online.com | Direct separation and quantification of D- and L-isomers. biopharmaspec.com |

| GC-MS with Deuterium Labeling | Hydrolysis in deuterated acid followed by derivatization and GC-MS analysis to differentiate original enantiomers from those formed by racemization during hydrolysis. researchgate.netcat-online.com | Highly accurate and sensitive, corrects for racemization during sample preparation. researchgate.netcat-online.com |

Quantitative Analytical Approaches for Coupling Yield and Unreacted Starting Material

The efficiency of each coupling step in solid-phase peptide synthesis (SPPS) is critical for achieving a high yield of the final pure peptide. gyrosproteintechnologies.com Several quantitative methods are used to monitor the completion of the coupling reaction, which involves reacting this compound with the free amine of the growing peptide chain.

The Ninhydrin (Kaiser) Test is a qualitative and semi-quantitative colorimetric assay used to detect the presence of free primary amines on the resin support. creative-peptides.com After the coupling reaction, a small sample of the resin is treated with ninhydrin. The development of a deep blue color indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction. The absence of color suggests the reaction has gone to completion. The sensitivity of this method can be as high as 5 μmol/g of resin. creative-peptides.com

UV-Vis Spectroscopy can be used for quantitative monitoring in continuous-flow SPPS systems. rsc.orgingentaconnect.com The Fmoc protecting group has a strong UV absorbance. During the deprotection step that follows a successful coupling, the piperidine-dibenzofulvene adduct is released and can be quantified by its UV absorbance, providing an indirect measure of the coupling efficiency of the preceding step. ingentaconnect.com

HPLC Analysis of Unreacted Substrate: For solution-phase synthesis or for optimizing SPPS conditions, HPLC can be used to quantify the amount of unreacted this compound remaining in the reaction solution after the coupling step. chemrxiv.org This provides a direct measure of the reaction's conversion.

These quantitative approaches are summarized below.

| Technique | Principle | Application |

| Ninhydrin Test | Colorimetric detection of free primary amines. creative-peptides.com | Monitoring the completion of coupling reactions in SPPS. creative-peptides.com |

| UV-Vis Spectroscopy | Quantification of the Fmoc-piperidine adduct released during deprotection. ingentaconnect.com | Real-time monitoring of coupling efficiency in flow-based SPPS. rsc.orgingentaconnect.com |

| HPLC Analysis | Quantification of the remaining activated amino acid in the reaction mixture. chemrxiv.org | Determining coupling reaction conversion and optimizing conditions. chemrxiv.org |

Development of Novel Analytical Probes for Peptide Chain Elongation

Research into new analytical methods for monitoring peptide synthesis is an active area, aiming for real-time, non-destructive techniques that provide more detailed information about the reaction progress.

Real-Time Monitoring with Variable Bed Flow Reactors: Innovations in synthesizer design, such as the incorporation of a pressure-based variable bed flow reactor, allow for real-time monitoring of resin swelling and shrinking. rsc.orgresearchgate.net These physical changes can be correlated with the efficiency of amino acid coupling and the onset of on-resin aggregation, providing immediate feedback to optimize synthesis conditions. rsc.orgresearchgate.net

Refractive Index (RI) Monitoring: The refractive index of the reaction solution can be continuously measured as a process analytical tool (PAT). csic.es Changes in the RI correlate with the consumption of the activated amino acid from the solution as it is coupled to the resin-bound peptide. This allows for real-time determination of the reaction endpoint for coupling, deprotection, and washing steps, contributing to a more efficient and greener synthesis process. csic.es

Fluorescent Probes: Novel fluorescent probes are being developed for various applications in peptide and protein analysis. nih.govresearchgate.net In the context of peptide synthesis, probes that change their fluorescence upon reacting with either the growing peptide chain or by-products could offer a highly sensitive method for real-time reaction monitoring. For instance, probes that mimic the peptide-bound aminoacyl moiety but are non-hydrolyzable can be used to capture and identify peptide intermediates. rsc.org

A summary of these novel approaches is provided in the table below.

| Novel Technique | Principle of Operation | Potential Advantage |

| Variable Bed Flow Reactor | Measures pressure changes related to resin volume fluctuations during synthesis. rsc.orgresearchgate.net | Real-time detection of coupling efficiency and peptide aggregation. rsc.orgresearchgate.net |

| Refractive Index (RI) Monitoring | Continuously measures the refractive index of the reaction solution to track reagent consumption. csic.es | Non-invasive, real-time endpoint determination for all SPPS steps. csic.es |

| Chemical/Fluorescent Probes | Specially designed molecules that react with intermediates or change properties upon reaction, allowing for their detection. nih.govrsc.org | High sensitivity and specificity for monitoring reaction progress and identifying intermediates. rsc.org |

Vi. Comparative Studies and Future Directions in Chemical Research

Comparison of Fmoc-D-Glu(OtBu)-OPfp with Other Activated Amino Acid Derivatives.bachem.commedchemexpress.comunipd.itbocsci.com

The utility of this compound is best understood when compared to other activated amino acid derivatives used in solid-phase peptide synthesis (SPPS). The choice of an activated form of an amino acid directly impacts the efficiency of coupling reactions, the potential for racemization, and the occurrence of side reactions. bachem.com

Evaluation of Reactivity and Efficiency Profiles.bachem.com

Activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-D-Glu(OtBu)-OH, are a cornerstone of modern peptide synthesis. sigmaaldrich.com The reactivity of these esters is a critical factor influencing the speed and completeness of the amide bond formation.

Pfp esters are considered highly reactive, often leading to rapid and efficient coupling reactions. peptide2.com This high reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more susceptible to nucleophilic attack by the free amine of the growing peptide chain. thieme-connect.de When compared to other activated esters like N-hydroxysuccinimide (ONSu) esters, Pfp esters often exhibit faster reaction rates. peptide2.com

Below is a table comparing the general reactivity profiles of different activating groups.

| Activating Group | General Reactivity | Common Coupling Conditions |

| Pentafluorophenyl (OPfp) | High | Often used directly, can be accelerated with HOBt |

| N-Hydroxysuccinimide (OSu) | Moderate to High | Frequently used with coupling additives like HOBt |

| Carbodiimides (e.g., DCC, DIC) | In situ activation | Used with an amino acid to form a reactive intermediate |

| Benzotriazole-based (e.g., HOBt, HBTU) | High (in situ) | Form highly reactive species for rapid coupling |

Assessment of Racemization Suppression Capabilities.bocsci.com

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. The urethane-based Fmoc protecting group itself plays a crucial role in suppressing racemization during the activation and coupling steps. nih.gov

The use of pre-formed activated esters like this compound is generally associated with a low risk of racemization compared to in situ activation methods, especially when strong activating reagents are used under basic conditions. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize. wiley-vch.de The structure of the activating group and the reaction conditions significantly influence the rate of oxazolone formation and subsequent racemization. Pfp esters, due to their high reactivity, can lead to rapid coupling, which in turn can minimize the time the activated amino acid is susceptible to racemization.

Analysis of Side Reaction Minimization.bachem.comsigmaaldrich.com

Side reactions can significantly impact the purity and yield of the final peptide. For glutamic acid derivatives, a primary concern is the potential for side-chain reactions if not properly protected. The tert-butyl (OtBu) group on the γ-carboxyl group of this compound provides robust protection under the standard conditions of Fmoc-SPPS, preventing its participation in unintended coupling reactions. smolecule.com

Another common side reaction in peptide synthesis is the formation of aspartimide from aspartic acid residues, which can be problematic. While this is specific to aspartic acid, the principles of minimizing side reactions through optimized protecting and activating group strategies are broadly applicable. The use of highly reactive and sterically hindered activated esters can sometimes help to reduce certain side reactions by promoting the desired coupling pathway.

Exploration of Next-Generation Activating Groups for this compound Analogues

The field of peptide synthesis is continually evolving, with ongoing research into the development of new and improved activating groups. The goal is to enhance coupling efficiency, further suppress racemization, and minimize side reactions under even more demanding conditions, such as the synthesis of long or "difficult" peptide sequences.

Future research may focus on developing novel activating groups for Fmoc-D-Glu(OtBu)-OH that offer even greater reactivity and selectivity. For instance, modifications to the phenyl ring of Pfp esters or the exploration of entirely new classes of activating groups could lead to derivatives with superior performance. The development of reagents that allow for efficient activation at lower temperatures could also be beneficial for minimizing side reactions. smolecule.com

Potential for Integration into Automated and High-Throughput Peptide Synthesis Systems.nih.govsmolecule.comCurrent time information in Erie County, US.nih.govbio-equip.cn

High-throughput peptide synthesis, used for creating large libraries of peptides for screening purposes, also benefits from the use of reagents like this compound. The efficiency and reliability of the coupling reactions are critical for ensuring the quality of the peptides in the library. The direct use of pre-activated esters streamlines the process, making it more amenable to the parallel synthesis formats used in high-throughput applications. nih.gov

Role in the Synthesis of Peptide Scaffolds for Fundamental Biochemical and Biophysical Research.Current time information in Erie County, US.chempep.comgoogle.com

Peptides are not only therapeutic agents but also invaluable tools for basic scientific research. The synthesis of well-defined peptide scaffolds is essential for studying protein-protein interactions, enzyme mechanisms, and other fundamental biological processes. bachem.com this compound plays a role in the construction of such peptides. chempep.comgoogle.com

Emerging Methodologies for Green Chemistry in Fmoc-SPPS Utilizing Activated Esters

The paradigm of chemical synthesis is increasingly shifting towards green chemistry, a trend profoundly impacting Solid-Phase Peptide Synthesis (SPPS). Historically, Fmoc-SPPS has been characterized by the extensive use of hazardous solvents and excess reagents, leading to a significant environmental footprint. tandfonline.comresearchgate.netgyrosproteintechnologies.com Solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are particularly concerning due to their classification as Substances of Very High Concern (SVHC) by agencies like REACH for their reproductive toxicity. tandfonline.comresearchgate.net These solvents can constitute 80-90% of the waste generated in synthetic pharmaceutical procedures. gyrosproteintechnologies.comtandfonline.com Consequently, research has intensified on developing greener SPPS methodologies, focusing on solvent substitution and process optimization, where activated esters play a crucial role.

Solvent Replacement Strategies:

A primary focus of green SPPS is the replacement of hazardous polar aprotic solvents with more benign alternatives. tandfonline.comacs.org The ideal green solvent must effectively swell the solid-phase support resin, dissolve amino acid derivatives and coupling reagents, and facilitate efficient coupling and deprotection steps. tandfonline.comrsc.org Research has explored a variety of greener solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), N-butylpyrrolidinone (NBP), and mixtures like DMSO/EtOAc and Anisole/N-octylpyrrolidone (NOP). tandfonline.comtandfonline.comrsc.orgiris-biotech.de

For instance, studies have shown that 2-MeTHF, which can be derived from renewable resources, is a viable solvent for coupling steps. acs.orgresearchgate.net However, its effectiveness can be resin-dependent and may require elevated temperatures (e.g., 40 °C) to achieve high purity for challenging sequences. acs.org A study comparing different green protocols for the synthesis of Aib-enkephalin pentapeptide on ChemMatrix resin demonstrated that using 2-MeTHF for all steps at 40 °C yielded a product purity of 87.1%, superior to the standard protocol using DMF/DCM. acs.org

The use of activated esters, such as the pentafluorophenyl (PFP) ester in this compound, is advantageous in these greener solvents. Pre-activated esters offer rapid coupling kinetics and avoid the need to dissolve separate, often hazardous, coupling agents in the new solvent systems. nih.gov This simplifies the process and can improve atom economy by reducing the need for large excesses of activating reagents. nih.gov

| Protocol | Solvents Used (Deprotection/Washing/Coupling) | Resin | Temperature | Product Purity (%) |

|---|---|---|---|---|

| Standard (A) | DMF/DCM | ChemMatrix | RT | 85.4 |

| Green (E) | 2-MeTHF/EtOAc | ChemMatrix | RT | 86.7 |

| Green (E) | 2-MeTHF/EtOAc | ChemMatrix | 40 °C | 87.1 |

Process Intensification and Waste Reduction:

This is feasible because the deactivation of the active ester by the base is significantly faster than the removal of the Fmoc group, thereby preventing the undesired double incorporation of an amino acid. peptide.comdigitellinc.com This strategy can reduce solvent consumption by as much as 75%. peptide.com Further refinement involves using a washing solution containing a weak acid, like 1% OxymaPure, to efficiently neutralize and remove residual base before the next coupling cycle. peptide.comtandfonline.com

The impact of such green methodologies is often quantified using metrics like the Process Mass Intensity (PMI) and E-Factor (environmental factor), which measure the ratio of total mass used or waste generated to the mass of the final product. peptide.comrsc.org For the synthesis of Leu-Enkephalin, a standard SPPS protocol had a PMI of 2242.6 and an E-Factor of 2224.0. In contrast, the "in situ Fmoc removal" protocol dramatically reduced these values to 571.0 and 558.0, respectively, showcasing a four-fold improvement in process greenness without compromising peptide purity. peptide.com

| Synthesis Protocol | Process Mass Intensity (PMI) | E-Factor |

|---|---|---|

| Standard SPPS | 2242.6 | 2224.0 |

| In situ Fmoc Removal | 571.0 | 558.0 |

The use of highly reactive activated esters like PFP esters is synergistic with these intensified protocols. Their high reactivity ensures that the coupling reaction proceeds to completion quickly, which is essential before the deprotection agent is introduced in an in situ removal strategy. nih.govwikipedia.org Furthermore, the development of safer coupling reagents, such as Oxyma-based compounds, to replace potentially explosive benzotriazole (B28993) derivatives (e.g., HOBt, HATU) is another critical direction in greening SPPS. gyrosproteintechnologies.comacs.org These newer reagents, often used to form active esters in situ, enhance the safety and sustainability of the entire synthesis process. gyrosproteintechnologies.com

Ultimately, the future of peptide synthesis lies in the holistic integration of these green principles: utilizing safer, renewable solvents, employing highly efficient activated esters to minimize side reactions and reagent use, and redesigning synthesis cycles to drastically reduce solvent consumption and waste generation.

Q & A

Q. What are the key steps for synthesizing Fmoc-D-Glu(OtBu)-OPfp, and how is the OPfp (pentafluorophenyl) activation critical in this process?

The synthesis involves activating the carboxylic acid group of Fmoc-D-Glu(OtBu)-OH with pentafluorophenol (Pfp-OH) and a coupling agent like DIC (N,N'-diisopropylcarbodiimide). The OPfp ester enhances reactivity in solid-phase peptide synthesis (SPPS) by facilitating efficient amide bond formation under mild conditions, minimizing racemization . Purification typically employs silica gel chromatography or recrystallization to achieve ≥98% purity, verified by HPLC and TLC .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Analytical methods include:

- HPLC : Retention time consistency and peak symmetry to assess purity (≥98% by acidimetric titration) .

- TLC : Rf value comparison against standards .

- NMR : Confirm stereochemistry via coupling constants (e.g., ) to ensure D-configuration is preserved .

- Mass spectrometry : Validate molecular weight (expected [M+H]⁺ = 425.47) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at -20°C in a desiccator to prevent hydrolysis of the OPfp ester and tert-butyl (OtBu) protecting group. Avoid prolonged exposure to moisture or basic conditions, which can deprotect the γ-carboxylate prematurely .

Advanced Research Questions

Q. How can researchers mitigate side reactions during this compound incorporation into peptide chains, such as aspartimide formation or ester hydrolysis?

- Use low-temperature coupling (0–4°C) and short reaction times to minimize aspartimide formation at acidic residues.

- Add HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and improve coupling efficiency .

- Monitor pH during deprotection (e.g., piperidine in DMF) to avoid ester hydrolysis .

Q. What analytical discrepancies might arise when using this compound in SPPS, and how can they be resolved?

- Unexpected byproducts in HPLC : Likely due to incomplete activation or residual Pfp-OH. Re-purify the reagent via flash chromatography .

- Reduced coupling efficiency : Test for moisture contamination in solvents (e.g., DCM, DMF) using Karl Fischer titration. Pre-activate the amino acid with DIC/HOAt for 5 minutes before adding to the resin .

Q. How does the tert-butyl protecting group in this compound influence solubility and reactivity compared to other protecting groups (e.g., benzyl or allyl)?

The OtBu group improves solubility in organic solvents (e.g., DCM, THF) and provides steric hindrance, reducing unintended side reactions during SPPS. Unlike benzyl groups, OtBu is cleaved under mild acidic conditions (e.g., TFA), making it compatible with acid-labile resins like Wang resin .

Q. What strategies are recommended for optimizing this compound in automated peptide synthesizers?

- Use double coupling for sterically hindered residues.

- Employ microwave-assisted synthesis to reduce reaction time and improve yield .

- Validate stepwise efficiency via Kaiser test or UV monitoring of Fmoc deprotection .

Methodological Challenges and Data Analysis

Q. How can researchers address low yields in OPfp ester-mediated couplings for glutamic acid derivatives?

- Increase equivalents of this compound (2.5–3.0 equiv) and coupling agent (e.g., DIC) in low-polarity solvents (e.g., DCM) to enhance reactivity .

- Characterize failure sequences by MALDI-TOF MS to identify truncations or deletions .

Q. What computational tools are useful for predicting the reactivity of this compound in peptide synthesis?

Q. How should researchers design experiments to validate the compatibility of this compound with non-standard SPPS conditions (e.g., photolabile linkers or click chemistry)?

- Perform control syntheses using model peptides (e.g., H-Glu-Xaa-OH) to test stability under UV light or copper-catalyzed reactions.

- Use LC-MS/MS to detect modifications (e.g., tert-butyl cleavage or Pfp adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.